![B1193433 PLX2853](/img/new.no-structure.jpg)
PLX2853
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.
科学的研究の応用
Phase 1b Study in Hematological Malignancies
A Phase 1b study investigated PLX2853's safety and efficacy in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS). The study demonstrated broad anti-leukemic activity both as a monotherapy and in combination with other agents. Key findings include:
- Dosing Regimen : this compound was administered daily for 21-day cycles.
- Pharmacokinetics : High peak plasma concentrations were observed, with a short terminal half-life of less than three hours, allowing for transient target engagement followed by recovery time after dosing .
- Safety Profile : No dose-limiting toxicities (DLTs) were reported during initial cohorts, indicating a favorable safety profile .
Phase 2a Study in Gynecological Cancers
A multicenter, open-label Phase 2a study evaluated this compound as a monotherapy in advanced gynecological malignancies with known ARID1A mutations. The study also explored its combination with carboplatin for platinum-resistant epithelial ovarian cancer (EOC). Key results include:
- Monotherapy Outcomes : Among 14 evaluable patients, one (7.1%) achieved a partial response (PR), while five (35.7%) had stable disease (SD) .
- Combination Therapy Outcomes : In the combination arm, one patient (5%) achieved PR, nine patients (45%) had SD, and ten patients (50%) had progressive disease .
- Safety and Feasibility : The study confirmed the safety profile of this compound and demonstrated feasibility for combination therapy with carboplatin, although it did not meet the prespecified response criteria .
Pharmacokinetics and Mechanism of Action
This compound's pharmacokinetic profile suggests rapid absorption and elimination, which may enhance tolerability by minimizing prolonged exposure to the drug. Its mechanism involves the inhibition of BET proteins that regulate genes critical for cancer cell survival and proliferation:
- Target Engagement : The transient engagement allows for recovery periods that could reduce side effects associated with continuous dosing.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins like BIM .
Combination Therapies
Recent research indicates that combining this compound with other therapeutic agents may enhance its anticancer effects:
- With Carboplatin : The combination aims to overcome platinum resistance in ovarian cancer.
- With Olaparib : A study is underway to evaluate the synergy between this compound and olaparib in metastatic castration-resistant prostate cancer (mCRPC) .
- With Venetoclax : Preliminary data suggest that combining this compound with venetoclax can induce apoptosis in MYC-driven cancers .
Data Summary Table
Study Phase | Indication | Primary Objective | Key Findings |
---|---|---|---|
Phase 1b | Relapsed AML / High-risk MDS | Safety and efficacy | No DLTs observed; broad anti-leukemic activity |
Phase 2a | Advanced Gynecological Malignancies | Efficacy of monotherapy | 7.1% PR; safety confirmed |
Combination | Platinum-resistant EOC | Efficacy of combination therapy | Feasibility demonstrated; ongoing evaluation |
特性
IUPAC名 |
N/A |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PLX2853; PLX-2853; PLX 2853; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。